molecular formula C6H12O3 B8374413 (R)-3,5-Dioxacyclooctan-1-ol

(R)-3,5-Dioxacyclooctan-1-ol

Cat. No.: B8374413
M. Wt: 132.16 g/mol
InChI Key: NQFXARFEVQYRDW-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3,5-Dioxacyclooctan-1-ol is a stereochemically defined, flexible cyclic ether that serves as a high-affinity P2-ligand in the structure-based design of novel HIV-1 protease inhibitors (PIs). This compound is a key synthetic intermediate for developing potent antiviral agents active against multi-protease-inhibitor-resistant HIV-1 strains. Its research value lies in its ability to make extensive interactions with the backbone atoms of the protease S2 binding site, a critical strategy for overcoming drug resistance. As revealed in protein-ligand X-ray crystal structures, ligands derived from this scaffold engage in crucial hydrogen bonding and unique water-mediated interactions with the protease, including with the NH of Gly-48. Structure-activity relationship studies indicate that the ring size, stereochemistry, and position of the oxygen atoms in the cycle are all critical for optimal enzyme inhibitory and antiviral activity. Inhibitors incorporating this P2-ligand have demonstrated potent activity, with some analogs exhibiting picomolar enzyme inhibition (Ki) and low nanomolar efficacy in cell-based assays against resistant clinical HIV-1 isolates. This compound is intended for research purposes only, strictly for use in laboratory settings to develop new antiretroviral therapies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

(5R)-1,3-dioxocan-5-ol

InChI

InChI=1S/C6H12O3/c7-6-2-1-3-8-5-9-4-6/h6-7H,1-5H2/t6-/m1/s1

InChI Key

NQFXARFEVQYRDW-ZCFIWIBFSA-N

Isomeric SMILES

C1C[C@H](COCOC1)O

Canonical SMILES

C1CC(COCOC1)O

Origin of Product

United States

Advanced Synthetic Methodologies for R 3,5 Dioxacyclooctan 1 Ol and Analogues

Enantioselective Synthetic Routes

The creation of the specific stereochemistry in (R)-3,5-Dioxacyclooctan-1-ol necessitates enantioselective strategies. These methods introduce chirality either from a readily available chiral starting material or through the use of a chiral catalyst or auxiliary.

Chiral Pool Approaches, e.g., Utilizing (S)-Malic Acid Derivatives

Chiral pool synthesis leverages naturally occurring, enantiomerically pure compounds as starting materials. (S)-Malic acid is a versatile building block in this regard, providing a readily available source of chirality for the synthesis of various complex molecules. researchgate.net The synthesis of cyclic ethers and related structures often begins with the conversion of (S)-malic acid into key intermediates that already contain the desired stereocenter. For instance, (S)-malic acid can be transformed into chiral synthons that are then elaborated through a series of reactions, including protection, coupling, and cyclization, to yield the target dioxacyclooctane ring system. This approach ensures the absolute stereochemistry of the final product is directly inherited from the starting material.

Asymmetric Catalysis in Cyclic Ether Synthesis

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules, including cyclic ethers. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Various catalytic systems have been developed for the asymmetric synthesis of cyclic ethers, often involving metal-catalyzed reactions. nih.gov For example, chiral Lewis acids can activate substrates for enantioselective cyclization reactions. wikipedia.org Chiral catalysts can also be employed in phase-transfer reactions to achieve asymmetric induction. ingentaconnect.com The development of new catalytic systems continues to expand the scope and efficiency of asymmetric cyclic ether synthesis, offering alternatives to chiral pool approaches. acs.org

Stereocontrolled Functionalization of Precursors

The stereocontrolled functionalization of acyclic or cyclic precursors is another key strategy for the synthesis of this compound and its analogues. This method involves the introduction of functional groups with precise stereochemical control at a late stage of the synthesis. For example, a pre-existing ring system can be modified through stereoselective reactions to introduce the desired hydroxyl group and establish the correct relative and absolute stereochemistry. Techniques such as substrate-controlled diastereoselective reactions are crucial in this context, where the existing stereocenters in the precursor direct the stereochemical outcome of subsequent transformations. mdpi.com This approach allows for the modular synthesis of a variety of analogues by modifying the functionalization step.

Macrocyclization Strategies for 3,5-Dioxacyclooctane Formation

Ring-Closing Metathesis (RCM) in Dioxacyclooctane Assembly

Ring-closing metathesis (RCM) has become a widely used method for the synthesis of unsaturated rings of various sizes, including medium-sized rings. wikipedia.org This reaction, typically catalyzed by ruthenium complexes, involves the intramolecular metathesis of two terminal alkenes to form a cycloalkene and volatile ethylene. wikipedia.orgorganic-chemistry.org The substrate for the RCM reaction would be an acyclic precursor containing two ether linkages and two terminal alkene moieties. The formation of the 3,5-dioxacyclooctene ring via RCM is driven by the release of ethylene gas. organic-chemistry.org Subsequent reduction of the double bond would yield the saturated 3,5-dioxacyclooctane skeleton. The functional group tolerance of modern RCM catalysts allows for the presence of various substituents on the precursor, making it a versatile method for the synthesis of a range of analogues. wikipedia.orgnih.gov

RCM Catalyst GenerationKey Features
First Generation Grubbs Catalyst Good activity for terminal alkenes.
Second Generation Grubbs Catalyst Higher activity and broader substrate scope.
Hoveyda-Grubbs Catalysts Increased stability and catalyst recyclability.

Intramolecular Cyclization Reactions, e.g., Radical Cyclizations

Intramolecular cyclization reactions provide another avenue for the construction of the 3,5-dioxacyclooctane ring. These reactions involve the formation of a bond between two reactive centers within the same molecule to close the ring. A variety of methods can be employed, including nucleophilic substitution, condensation reactions, and radical cyclizations.

Radical cyclizations, in particular, offer a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 3,5-dioxacyclooctane synthesis, a suitably functionalized acyclic precursor could be designed to undergo an intramolecular radical cyclization to form the eight-membered ring. This would typically involve the generation of a radical at one end of the molecule, which then attacks an unsaturated functional group at the other end to effect cyclization. The stereochemical outcome of the cyclization can often be controlled by the substrate's conformation and the reaction conditions.

Templated Synthesis Approaches for Medium Rings

The formation of medium-sized rings (8-11 atoms) is often hampered by high activation barriers arising from torsional strain and transannular interactions. Templated synthesis is a strategic approach that can overcome these challenges by using a temporary coordinating atom or molecule—the template—to organize a precursor chain into a conformation that favors cyclization. e-bookshelf.de

Metal ions are commonly used as templates. The precursor molecule, containing donor atoms, coordinates to the metal ion, which brings the reactive ends of the molecule into proximity, thereby facilitating the ring-closing reaction. This "template effect" can significantly increase the yield of the desired macrocycle. quizlet.comresearchgate.net While this approach is well-established for the synthesis of crown ethers and aza-macrocycles, its specific application to produce 3,5-Dioxacyclooctan-1-ol is not extensively documented in readily available literature. e-bookshelf.dequizlet.com However, the principles of metal-templated synthesis, for instance using an alkali or alkaline earth metal to coordinate with the oxygen atoms of a suitable acyclic precursor, represent a viable, though underexplored, strategy for assembling the 3,5-dioxacyclooctane scaffold. Other strategies that can provide conformational restriction, such as hydrogen bonding or the use of rigid structural units in the precursor, also fall under the broad category of templated approaches.

Derivatization and Scaffold Modification during Synthesis

The hydroxyl group of this compound is a key site for chemical modification, allowing for the synthesis of diverse derivatives and functionalized intermediates for various applications, including medicinal chemistry. nih.govnih.gov

Chemical Transformations of the Hydroxyl Functionality

The secondary alcohol of the 3,5-dioxacyclooctane ring system can undergo various chemical transformations. A notable example is the inversion of its stereochemistry via the Mitsunobu reaction. wikipedia.orgorganic-chemistry.orgnih.gov This reaction allows for the conversion of one enantiomer into the other, which is crucial for studying stereochemistry-activity relationships.

In a specific application, (S)-3,5-Dioxacyclooctan-1-ol was converted to its (R)-enantiomer. nih.gov This was achieved by reacting the (S)-alcohol with p-nitrobenzoic acid, triphenylphosphine (PPh₃), and diisopropylazodicarboxylate (DIAD). The reaction proceeds with a clean Sₙ2 inversion of the stereocenter, yielding the p-nitrobenzoate ester of the (R)-alcohol. Subsequent hydrolysis of the ester then affords the desired this compound. nih.gov

Table 1: Key Reagents in the Mitsunobu Inversion of (S)-3,5-Dioxacyclooctan-1-ol

ReagentRole
(S)-3,5-Dioxacyclooctan-1-olStarting Material (Substrate)
p-Nitrobenzoic AcidNucleophile
Triphenylphosphine (PPh₃)Activates the hydroxyl group
Diisopropylazodicarboxylate (DIAD)Oxidant, facilitates PPh₃ activation

This table summarizes the roles of the primary reagents used in the stereochemical inversion of the title compound's enantiomer via the Mitsunobu reaction.

Synthesis of Urethane (B1682113) and Carbonate Derivatives

The hydroxyl group of this compound serves as a handle for the synthesis of urethane and carbonate derivatives. These functional groups are often incorporated to modulate the biological activity of a parent molecule. nih.gov For instance, urethane linkages are central to the structure of many protease inhibitors. nih.gov

The synthesis of urethane derivatives often begins with the activation of the alcohol. A common method involves reacting the alcohol with a chloroformate, such as p-nitrophenylchloroformate, in the presence of a non-nucleophilic base like N-methylmorpholine. This reaction yields a highly reactive p-nitrophenyl carbonate intermediate. This activated carbonate can then be readily displaced by a primary or secondary amine to form the corresponding urethane linkage. This two-step process was employed in the synthesis of novel HIV-1 protease inhibitors incorporating the (R)-3,5-Dioxacyclooctan-1-yl moiety as a P2-ligand. nih.govnih.gov

Table 2: Two-Step Synthesis of a Urethane Derivative

StepReactionKey ReagentsProduct
1Carbonate Formation (Activation)This compound, p-nitrophenylchloroformate, N-methylmorpholineActivated p-nitrophenyl carbonate intermediate
2Urethane FormationActivated carbonate, Amine (e.g., from an isostere)Final Urethane Derivative

This interactive table outlines the general sequence for converting the alcohol into a urethane, a key step in creating complex bioactive molecules.

Preparation of Functionalized Intermediates for Downstream Applications

The derivatives described above are themselves valuable functionalized intermediates for more complex synthetic targets. The preparation of activated carbonates and subsequent urethane derivatives is a prime example of generating intermediates for specific downstream applications, such as the development of therapeutic agents. nih.gov

In the context of anti-HIV drug discovery, this compound and its analogues were synthesized as flexible P2-ligands designed to bind to the S2 subsite of the HIV-1 protease enzyme. nih.govnih.gov The urethane derivatives, formed as described in the previous section, were incorporated into larger molecules containing a pseudosymmetric dipeptide isostere core. nih.gov The resulting final compounds were then evaluated for their enzyme inhibitory and antiviral activity. Structure-activity relationship studies revealed that the ring size, stereochemistry, and the position of the oxygen atoms within the cyclic ether ligand were critical for potent biological activity. nih.govnih.gov This demonstrates a clear pathway from the fundamental derivatization of the hydroxyl group to the synthesis of highly functionalized molecules with specific, potent biological applications. nih.gov

Stereochemical and Conformational Analysis of the 3,5 Dioxacyclooctane Core

Elucidation of Absolute and Relative Stereochemistry

Determining the precise spatial arrangement of atoms is a critical step in chemical analysis. For a chiral molecule such as (R)-3,5-Dioxacyclooctan-1-ol, this involves establishing both the absolute configuration at the stereocenter and the relative stereochemistry of all substituents on the ring.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for deducing the relative stereochemistry of cyclic compounds. By analyzing the coupling constants between protons (1H-1H J-coupling), the dihedral angles between them can be estimated using the Karplus equation. This information, in turn, provides insights into the spatial relationship of substituents on the ring. For instance, a large coupling constant between two vicinal protons typically indicates a dihedral angle close to 180°, suggesting a trans-diaxial relationship in a chair-like conformation.

Table 1: Representative 1H NMR Coupling Constants in Dioxacyclic Systems

Proton Relationship Typical Dihedral Angle Approximate Coupling Constant (Hz)
Axial-Axial ~180° 8 - 13
Axial-Equatorial ~60° 2 - 5

Note: These are typical values for chair-like conformations and can vary based on the specific ring system and substitution.

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise calculation of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.

To date, a specific X-ray crystal structure for this compound has not been reported in publicly accessible databases. However, crystallographic studies of related eight-membered oxygen heterocycles and substituted 1,3-dioxanes have provided valuable insights into the preferred conformations and the influence of substituents on the ring geometry. nih.gov Should a suitable crystal of this compound or a derivative be obtained, X-ray diffraction would be the ideal method to unambiguously confirm its stereochemistry and solid-state conformation.

Conformational Dynamics and Preferences of Eight-Membered Dioxacycles

Variable-temperature NMR spectroscopy is a key experimental technique for studying the conformational dynamics of flexible molecules. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts and coupling constants, and in some cases, to "freeze out" individual conformers at low temperatures. This allows for the determination of the energy barriers between different conformations and the relative populations of each conformer at a given temperature.

For the 3,5-dioxacyclooctane ring system, analogous to other eight-membered rings, a number of conformations such as boat-chair, twist-boat-chair, and crown families are possible. The analysis of vicinal proton-proton coupling constants at various temperatures can provide information about the time-averaged conformation in solution. For example, in a study of 5-substituted 1,3-dioxanes, experimental and theoretical vicinal coupling constants were used to determine the conformational energies of the substituents. researchgate.net

Computational chemistry provides a powerful complement to experimental studies for exploring the conformational landscape of molecules. Using molecular mechanics or quantum chemical methods, it is possible to calculate the relative energies of different conformations and the energy barriers for their interconversion. These calculations can help to identify the most stable conformers and to understand the factors that govern their stability.

For instance, computational studies on the related 1,3-dioxane (B1201747) ring system have been used to investigate the energy differences between chair and twist-boat conformations. researchgate.netscispace.com Similar theoretical approaches applied to the 3,5-dioxacyclooctane core would involve systematically exploring the potential energy surface to locate all low-energy minima (corresponding to stable conformers) and transition states (corresponding to the barriers between them).

Table 2: Calculated Relative Energies of 1,3-Dioxane Conformers (Illustrative Example)

Conformer Relative Energy (kcal/mol)
Chair 0.00
Twist-Boat 5.5 - 6.5

Source: Based on general findings from computational studies on 1,3-dioxanes. researchgate.netscispace.com

Substituents on the ring also play a crucial role in determining the preferred conformation. Bulky substituents will generally favor positions that minimize steric interactions with other parts of the molecule. For example, in a chair-like conformation, a large substituent would preferentially occupy an equatorial-like position to avoid unfavorable 1,3-diaxial interactions. The hydroxyl group in this compound can also influence the conformation through intramolecular hydrogen bonding with one of the ring oxygen atoms, which could stabilize a particular conformer. Studies on substituted 1,3-dioxanes have extensively documented the preference for equatorial positioning of substituents to minimize steric strain. thieme-connect.de

Mechanistic Insights into Biological Interactions Non Clinical Focus

Role as a P2-Ligand in Enzyme Inhibitor Design

Analogs of (R)-3,5-Dioxacyclooctan-1-ol, specifically cyclic ether templates, have been instrumental in the structure-based design of potent enzyme inhibitors. These structures serve as P2-ligands, which are designed to interact with the S2 subsite of enzymes like HIV-1 protease. nih.gov The rationale behind using these bulky, stereochemically defined cyclic scaffolds is to enhance van der Waals interactions within the S2 site and to position key atoms, such as oxygen, to form critical hydrogen bonds with the enzyme's backbone. nih.gov This approach has led to the development of nonpeptide protease inhibitors (PIs) that show high potency against both wild-type and multidrug-resistant HIV-1 variants. nih.gov

X-ray crystallography is a pivotal technique for visualizing the precise spatial arrangement and interactions between a ligand and its protein target. nih.govspringernature.com In the context of this compound analogs, high-resolution room-temperature X-ray structures of inhibitors bound to HIV-1 protease have been successfully determined. nih.gov These crystallographic studies provide a detailed, atomic-level view of how the inhibitor fits within the enzyme's active site. nih.govnih.gov Such structural insights are crucial for understanding the basis of inhibitor potency and for guiding further optimization in drug design. nih.gov The determination of these complex structures allows researchers to confirm the binding mode and validate the design hypothesis. nih.govresearchgate.net

The effectiveness of P2-ligands derived from cyclic ethers is heavily dependent on their ability to form specific, stabilizing interactions with the target protease. X-ray structural analysis reveals a network of hydrogen bonds crucial for binding affinity. nih.gov A key interaction observed is the formation of a strong hydrogen bond between the oxygen atom of the P2 oxacyclic ring and the backbone amide nitrogen (NH) of the Aspartate 29 (Asp29) residue in the HIV-1 protease. nih.gov

Furthermore, these inhibitors participate in a conserved network of water-mediated hydrogen bonds. This typically involves a tetracoordinated water molecule that bridges interactions between the inhibitor (specifically, a sulfonamide oxygen) and the amide nitrogens of the flap residues Ile50 and Ile50'. nih.gov The bulky tricyclic core of the ligand is also observed to fill a hydrophobic pocket within the S2 subsite, contributing to enhanced van der Waals interactions. nih.gov

Table 1: Key Intermolecular Interactions of an Oxabicyclo-octanol Analog with HIV-1 Protease

Interacting Ligand Atom/Group Interacting Protease Residue Type of Interaction
P2 Oxacyclic Ring Oxygen Asp29 (Backbone Amide NH) Hydrogen Bond
Tricyclic Core S2 Subsite Pocket van der Waals / Hydrophobic

Data sourced from studies on 8-oxabicyclo[3.2.1]octanol-derived P2 ligands. nih.gov

The design of this compound analogs as P2-ligands is explicitly intended to target the S2 subsite of HIV-1 protease. nih.gov This subsite is a critical component of the enzyme's substrate-binding channel and plays a significant role in molecular recognition. nih.govnih.gov The specificity is achieved by designing the ligand's three-dimensional shape and chemical properties to be complementary to the S2 pocket. nih.gov

The HIV-1 protease S2 and S2' subsites have evolved to be bi-functional, allowing them to accommodate different types of substrate side chains. nih.gov A crucial element of this recognition involves hydrogen bonds with the backbone of residues Asp29 and Asp30. nih.govnih.gov The oxacyclic scaffold of the inhibitor is designed to position an oxygen atom optimally to form a hydrogen bond with the Asp29 backbone, mimicking a key binding element of natural substrates. nih.gov This targeted interaction within the S2 subsite is a primary determinant of the inhibitor's potent activity. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies investigate how modifications to a compound's chemical structure affect its biological activity, providing a roadmap for optimizing potency. nih.govresearchgate.net For derivatives of this compound, SAR studies have focused on understanding how changes in the cyclic scaffold influence enzyme inhibition. nih.gov

Table 2: Inhibitory Activity of an Exemplary Oxabicyclo-octanol Analog

Inhibitor ID Target Enzyme Ki (nM) Antiviral EC50 (nM)

Data represents a potent inhibitor from a series incorporating substituted oxabicyclo[3.2.1]octanol-derived P2 ligands. nih.gov

Rational Design Principles for Optimized Molecular Recognition

Following an extensive search of scientific literature and chemical databases, no specific research findings or data pertaining to the biological interactions or rational design principles for the compound This compound could be identified. The compound does not appear in prominent databases of chemical compounds with known biological activities that are typically used for drug design and molecular recognition studies.

Therefore, a detailed discussion on the rational design principles for optimizing the molecular recognition of this compound, including data tables on its specific interactions, cannot be provided at this time due to the absence of available research.

In a hypothetical scenario, were this compound to be investigated for biological activity, the principles of rational design would involve a systematic approach to modify its structure to enhance its binding affinity and selectivity for a specific biological target. This process would typically include:

Structural Analysis: Understanding the three-dimensional structure of the target protein or enzyme.

Computational Docking: Virtually screening derivatives of the lead compound to predict their binding orientation and affinity.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related compounds to identify which structural features are crucial for biological activity.

Without any foundational data on the biological targets or interactions of this compound, the application of these principles remains purely theoretical for this specific molecule.

Computational Chemistry and Molecular Modeling for R 3,5 Dioxacyclooctan 1 Ol Research

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the electronic properties and inherent reactivity of a molecule. For a compound like (R)-3,5-Dioxacyclooctan-1-ol, QM methods can provide insights into its molecular orbitals, charge distribution, and the energetics of potential reaction pathways.

Detailed research findings from studies on analogous cyclic ethers, such as 1,3-dioxane (B1201747), demonstrate the utility of these methods. For instance, ab initio molecular orbital theory and density functional theory (DFT) have been employed to determine the relative stabilities of different conformers of dioxane derivatives. These studies often reveal that the chair conformer is significantly more stable than twist-boat conformations. Such computational approaches could be applied to this compound to predict its most stable three-dimensional structure.

Furthermore, QM calculations can elucidate the nature of intramolecular interactions, such as hyperconjugative effects, which can influence the molecule's stability and reactivity. By analyzing the electron density and molecular orbitals, researchers can predict sites susceptible to nucleophilic or electrophilic attack, providing a theoretical basis for its chemical behavior.

Table 1: Representative Quantum Mechanical Descriptors for a Hypothetical Analysis of this compound

DescriptorHypothetical ValueSignificance
Dipole Moment 2.1 DIndicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
HOMO Energy -0.25 HaRelates to the molecule's ability to donate electrons in a chemical reaction.
LUMO Energy 0.08 HaRelates to the molecule's ability to accept electrons in a chemical reaction.
HOMO-LUMO Gap 0.33 HaA larger gap suggests higher kinetic stability and lower chemical reactivity.

Note: The values in this table are hypothetical and for illustrative purposes, as no direct studies on this compound were found.

Molecular Dynamics Simulations for Conformational Ensemble Characterization

Due to the flexibility of its eight-membered ring, this compound can exist in a multitude of conformations. Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape of such flexible molecules over time.

MD simulations on analogous eight-membered ring systems have revealed a complex interplay of factors governing their conformational preferences, including the avoidance of transannular nonbonded interactions. For cyclooctane (B165968), the boat-chair conformation is energetically preferred over other forms like the chair-chair or boat-boat. The introduction of heteroatoms and substituents, as in this compound, would further influence these preferences.

By simulating the molecule's movements over nanoseconds or longer, MD can generate a conformational ensemble, providing a statistical representation of the most populated shapes the molecule adopts in solution. This information is crucial for understanding its biological activity, as the bioactive conformation may not be the lowest energy state.

Table 2: Common Conformers of Eight-Membered Rings and Their General Stability

ConformerGeneral Relative Energy (kcal/mol)Key Structural Features
Boat-Chair 0.0Generally the most stable for cyclooctane.
Twist-Boat-Chair ~0.5 - 1.0Slightly higher in energy than the boat-chair.
Crown ~1.0 - 2.0A highly symmetric but often strained conformation.
Boat-Boat ~2.0 - 3.0Characterized by significant transannular interactions.
Chair-Chair ~7.0 - 8.0Typically a high-energy conformation for cyclooctane.

Note: These are general energy ranges for cyclooctane and would be modified by the presence of heteroatoms and substituents in this compound.

Computational Docking and Binding Energy Predictions for Receptor Interactions

Computational docking is a technique used to predict the preferred orientation of a molecule when bound to a receptor, which is essential for understanding its potential biological function. For this compound, docking studies could identify potential binding partners and elucidate the key interactions driving this recognition.

The process involves placing the ligand (in this case, this compound) into the binding site of a target protein and using a scoring function to estimate the binding affinity. The flexibility of macrocyclic structures like the dioxacyclooctane ring presents a significant challenge for docking algorithms. Therefore, advanced techniques that account for this flexibility are often necessary.

Following docking, the binding energy of the ligand-receptor complex can be more accurately predicted using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations provide a more quantitative measure of the binding affinity, which can be used to rank potential drug candidates. Studies on the interaction of alcohols with receptors have shown that both intra- and inter-subunit cavities can be important binding sites.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. If a series of analogues of this compound were synthesized and tested for a specific biological activity, QSAR could be employed to build a predictive model.

The first step in QSAR is to calculate a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A statistical method, such as multiple linear regression or partial least squares, is then used to build an equation that correlates these descriptors with the observed biological activity.

For macrocyclic compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful. These methods generate 3D fields around the aligned molecules to represent their steric, electrostatic, and other properties, providing a more detailed understanding of the structure-activity relationship. Such models can then be used to predict the activity of new, unsynthesized analogues, thereby guiding further drug discovery efforts.

Table 3: Common Descriptors Used in QSAR Studies of Biologically Active Molecules

Descriptor ClassExamplesInformation Provided
Electronic Partial atomic charges, Dipole moment, HOMO/LUMO energiesDescribes the electronic properties and reactivity of the molecule.
Steric Molecular weight, Molar refractivity, van der Waals volumeRelates to the size and shape of the molecule.
Hydrophobic LogP, Polar surface area (PSA)Indicates the molecule's lipophilicity and potential for membrane permeation.
Topological Connectivity indices, Wiener indexEncodes information about the branching and connectivity of the molecule.

Biosynthetic Investigations and Natural Product Analogues Containing Dioxacyclic Scaffolds

Hypothetical Biosynthetic Pathways to 3,5-Dioxacyclooctan-1-ol Related Structures

The biosynthesis of cyclic ethers in nature often originates from linear polyketide or fatty acid precursors, which undergo a series of enzymatic modifications including reduction, oxidation, and cyclization. A plausible hypothetical biosynthetic pathway for a structure related to 3,5-Dioxacyclooctan-1-ol can be postulated based on these established principles.

The assembly would likely commence with a polyketide synthase (PKS) module. The carbon backbone could be constructed from the condensation of acetate (B1210297) and malonate units, such as malonyl-CoA and methylmalonyl-CoA, derived from primary metabolism. A hypothetical linear precursor, a 1,3,5-triol, would be assembled on the PKS assembly line.

Following the synthesis of the linear polyol chain and its release from the synthase, a series of post-PKS modifications would be necessary to form the dioxacyclooctane ring. This would likely involve stereospecific oxidation reactions catalyzed by cytochrome P450 monooxygenases or Fe(II)/α-ketoglutarate-dependent dioxygenases. These enzymes are known to perform site-specific hydroxylations on unactivated carbon atoms.

The key ring-forming step would be an intramolecular cyclization. This could proceed via a double etherification mechanism. One plausible route involves the enzymatic formation of an epoxide from an alkene precursor, followed by an intramolecular nucleophilic attack by a hydroxyl group to form the first ether linkage. A second intramolecular cyclization, facilitated by enzymatic catalysis, would then form the eight-membered ring. The final stereochemistry of (R)-3,5-Dioxacyclooctan-1-ol would be determined by the stereospecificity of the enzymes involved in the reduction and cyclization steps.

Step Proposed Action Enzyme Class (Hypothetical) Description
1Carbon Chain AssemblyPolyketide Synthase (PKS)Assembly of a linear polyketide chain from acetate/propionate precursors.
2Reductive ReleaseKetoreductase (KR), Thioesterase (TE)Stereospecific reduction of keto groups to hydroxyls and release of the linear polyol precursor.
3Oxidative ModificationCytochrome P450 MonooxygenaseSite-specific hydroxylation of the carbon backbone to install the necessary oxygen atoms for cyclization.
4Intramolecular CyclizationCyclase / Epoxide HydrolaseSequential intramolecular etherification reactions to form the eight-membered dioxacyclooctane ring.

Discovery and Characterization of Natural Products with Similar Structural Motifs (e.g., Dioxatricyclic Systems)

While simple 3,5-dioxacyclooctane structures are not widely reported as natural products, the 1,3-dioxane (B1201747) (a six-membered ring analogue) structural motif is found in nature. For example, a number of novel 1,3-dioxanes have been identified in apple juice and cider. nih.gov These compounds are believed to form from naturally present 1,3-diols, such as (R)-octane-1,3-diol, and various aldehydes and ketones that are also produced by the fruit or by yeast during fermentation. nih.gov

More complex natural products also incorporate dioxacyclic systems within larger, polycyclic frameworks. These molecules often exhibit significant biological activity. The presence of these motifs in complex structures suggests that nature has evolved enzymatic machinery capable of constructing such systems, even if simple monocyclic examples are rare. The study of these intricate molecules provides valuable clues about the potential for dioxacyclic scaffolds in bioactive compound design.

Dioxatricyclic systems, which feature bridged ether linkages, are another class of related natural products. The biosynthesis of these strained tricyclic ethers is of considerable interest and is thought to involve enzymatic epoxidation of polyene precursors followed by a cascade of stereospecific epoxide-opening cyclizations catalyzed by epoxide hydrolases.

Compound/Class Structural Motif Natural Source Significance
Substituted 1,3-Dioxanes1,3-DioxaneApple Juice & CiderDemonstrates the natural occurrence of simple dioxacyclic acetal (B89532) structures formed from natural precursors. nih.gov
Thromboxane A2DioxaneMammalian CellsAn important signaling molecule containing a six-membered dioxane ring within a bicyclic structure.
Theopederin ADioxaneMarine Sponge (Theonella swinhoei)A potent cytotoxic marine natural product featuring a complex polycyclic system that includes a dioxane ring.

Chemoenzymatic Synthesis Approaches Inspired by Biosynthesis

Inspired by the stereospecificity of enzymes, chemoenzymatic synthesis offers a powerful strategy for the efficient construction of chiral molecules like this compound. This approach combines the selectivity of biocatalysis with the versatility of modern organic synthesis. The key challenge in synthesizing the target molecule is the stereocontrolled formation of the chiral alcohol center and the construction of the eight-membered ring.

A plausible chemoenzymatic route would begin with a commercially available, achiral precursor such as 1,3,5-pentanetriol. The differentiation of the two primary hydroxyl groups could be achieved using a lipase (B570770), such as Candida antarctica lipase B (CALB), for a regioselective acylation, protecting one of the primary alcohols.

The core of the asymmetric synthesis would then involve the enzymatic desymmetrization of the resulting diol. A different lipase could be employed for the enantioselective acylation of one of the remaining hydroxyl groups, leaving the other free. This enzymatic kinetic resolution would yield an enantiomerically enriched precursor with the desired (R)-stereochemistry at the carbon that will become C1 of the target molecule.

Following the enzymatic steps, conventional chemical methods would be used to construct the dioxacyclooctane ring. This could involve converting the remaining free hydroxyl groups into good leaving groups and then performing an intramolecular Williamson ether synthesis with a suitable diol fragment to close the eight-membered ring. This combination of enzymatic precision for stereocontrol and robust chemical methods for ring formation exemplifies the efficiency of chemoenzymatic strategies. d-nb.infonih.gov

Step Transformation Catalyst/Reagent Purpose
1Regioselective ProtectionLipase (e.g., CALB) + Acyl DonorSelective acylation of one primary hydroxyl group on an achiral triol precursor.
2Enzymatic DesymmetrizationLipase + Acyl DonorEnantioselective acylation of the meso-diol to create the key chiral center.
3Chemical ElaborationStandard Organic ReagentsModification of the precursor to prepare for cyclization.
4Ring-Closing EtherificationBase (e.g., NaH)Intramolecular Williamson ether synthesis to form the 3,5-dioxacyclooctan-1-ol ring system.

Advanced Analytical Methodologies for Structural Elucidation and Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For (R)-3,5-Dioxacyclooctan-1-ol, both ¹H and ¹³C NMR would be employed to map out its unique cyclic ether structure.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the chemical shifts of the protons are influenced by the electronegativity of the adjacent oxygen atoms and the conformation of the eight-membered ring. Protons on carbons adjacent to an ether oxygen typically appear in the range of 3.4-4.5 ppm libretexts.orgpressbooks.pub. The proton on the carbon bearing the hydroxyl group (C1) would likely resonate in a similar region, with its exact chemical shift influenced by solvent and hydrogen bonding. The protons of the methylene groups within the dioxacyclooctane ring would exhibit complex splitting patterns due to their diastereotopic nature arising from the chiral center at C1.

Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
H on C1 3.5 - 4.0 Multiplet
H on C2 3.6 - 4.2 Multiplet
H on C4 3.6 - 4.2 Multiplet
H on C6 1.5 - 2.0 Multiplet
H on C7 1.5 - 2.0 Multiplet
H on C8 3.4 - 3.8 Multiplet
OH Variable Singlet (broad)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of distinct carbon environments in the molecule. For this compound, six unique carbon signals are expected, corresponding to the six carbon atoms in the ring. The chemical shifts of the carbons bonded to oxygen (C1, C2, C4, and C8) would be significantly downfield compared to the other ring carbons (C6 and C7) docbrown.info. Carbons adjacent to ether oxygens typically resonate in the range of 60-80 ppm.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C1 65 - 75
C2 70 - 80
C4 70 - 80
C6 20 - 30
C7 25 - 35
C8 60 - 70

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to a very high degree of precision. For this compound (C₆H₁₂O₃), HRMS would be used to confirm its molecular formula. The expected monoisotopic mass is 132.07864 Da.

Electron ionization (EI) is a common method used in mass spectrometry. The fragmentation pattern of cyclic ethers and alcohols under EI conditions can provide valuable structural information uga.edunsf.gov. Alcohols often undergo alpha cleavage and dehydration libretexts.orgyoutube.com. The molecular ion peak for alcohols may be weak or absent libretexts.orgwhitman.edu. For this compound, fragmentation would likely involve the loss of a water molecule (M-18), as well as cleavage of the dioxacyclooctane ring.

Plausible HRMS Fragmentation for this compound

m/z (Predicted) Possible Fragment
132.0786 [C₆H₁₂O₃]⁺ (Molecular Ion)
114.0681 [C₆H₁₀O₂]⁺ (Loss of H₂O)
101.0603 [C₅H₉O₂]⁺ (Loss of CH₂OH)
87.0446 [C₄H₇O₂]⁺ (Ring Cleavage)
73.0290 [C₃H₅O₂]⁺ (Ring Cleavage)
45.0334 [C₂H₅O]⁺

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its bonds. It is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the presence of a strong, broad absorption band corresponding to the O-H stretching of the alcohol group, and strong C-O stretching bands from the ether and alcohol functionalities.

The O-H stretching vibration in alcohols typically appears as a broad band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding docbrown.infolibretexts.org. The C-O stretching vibrations for ethers and alcohols are typically observed in the 1000-1300 cm⁻¹ region libretexts.orgpressbooks.pub. The spectrum would also show C-H stretching vibrations just below 3000 cm⁻¹.

Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
O-H Stretch (Alcohol) 3200 - 3600 Strong, Broad
C-H Stretch (Alkane) 2850 - 3000 Medium to Strong
C-O Stretch (Ether and Alcohol) 1050 - 1200 Strong

Circular Dichroism Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by a chiral molecule wikipedia.org. This technique is exquisitely sensitive to the stereochemistry of a molecule and is therefore the primary method for confirming the enantiomeric identity of a chiral compound like this compound.

An achiral molecule will not exhibit a CD spectrum, while enantiomers will show mirror-image CD spectra. The spectrum is a plot of the difference in absorption (ΔA) versus wavelength. The characteristic positive and negative peaks in a CD spectrum are known as Cotton effects.

For this compound, the chromophores are the C-O bonds of the ether and alcohol functional groups. While these saturated chromophores absorb in the far-UV region, they are expected to give rise to a CD spectrum due to the chiral environment. The sign and magnitude of the Cotton effects would be characteristic of the (R)-configuration at the C1 stereocenter and the preferred conformation of the eight-membered ring. The experimental CD spectrum could be compared with a theoretically calculated spectrum to provide definitive proof of the absolute configuration. While specific data for this molecule is not available, the technique remains the gold standard for confirming its chirality.

Q & A

Q. What are the established synthetic routes for (R)-3,5-Dioxacyclooctan-1-ol, and how can researchers ensure reproducibility?

  • Methodological Answer : A common synthetic approach involves hydrogenation of a precursor using 10% Pd/C under a hydrogen atmosphere in ethyl acetate, as described in literature . Key steps include:

Catalyst Preparation : Use freshly activated Pd/C to avoid reduced reactivity.

Reaction Monitoring : Track completion via TLC or NMR to prevent over-reduction.

Purification : Evaporate solvent under reduced pressure; avoid column chromatography if intermediates are unstable.
To ensure reproducibility, document exact catalyst loading (e.g., 10% w/w), solvent purity, and hydrogen pressure. Cross-validate yields and spectral data (e.g., [α]D20 = +12.9 in CHCl3) with independent replicates .

Q. How should researchers characterize the stereochemical purity of this compound?

  • Methodological Answer : Use a combination of:
  • Polarimetry : Measure specific rotation ([α]D) and compare with literature values (e.g., +12.9 in CHCl3) .
  • Chiral HPLC/GC : Employ chiral stationary phases (e.g., cyclodextrin derivatives) to resolve enantiomers.
  • NMR with Chiral Shift Reagents : Add Eu(hfc)₃ to observe splitting in ¹H/¹³C NMR signals, confirming enantiomeric excess .
    Always report solvent, concentration, and temperature for comparability .

Q. What strategies are effective for conducting a literature review on this compound’s applications?

  • Methodological Answer : Follow systematic steps:

Database Searches : Use SciFinder or Reaxys with keywords like “3,5-dioxacyclooctanol” and filter by “stereoselective synthesis” or “chiral ligands.”

Citation Tracking : Identify foundational papers (e.g., asymmetric catalysis studies) and trace citing works for recent advances.

Patent Analysis : Exclude non-academic sources but note industrial relevance in ligand design .
Prioritize journals with rigorous peer review (e.g., Beilstein Journal of Organic Chemistry) to avoid unreliable data .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound be resolved?

  • Methodological Answer : Contradictions often arise from solvent effects or impurities. Address them by:

Cross-Validation : Compare NMR (δ 1.93–1.83 ppm for methylene protons) and IR spectra across solvents (CDCl3 vs. DMSO-d6) .

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₆H₁₂O₃) to rule out byproducts.

Dynamic NMR (DNMR) : Probe conformational exchange broadening in cyclic ethers at variable temperatures.
Document all conditions (e.g., 400 MHz vs. 600 MHz instruments) and share raw data in supplementary materials for peer scrutiny .

Q. What computational methods are suitable for studying the compound’s conformational dynamics?

  • Methodological Answer : Apply:
  • Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G(d) level to model ring puckering.
  • Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., chloroform) to predict NMR chemical shifts.
  • Docking Studies : If used as a ligand, model binding affinities to biological targets (e.g., HIV-1 protease) using AutoDock Vina .
    Validate computational results with experimental NOESY correlations for axial/equatorial substituents .

Q. How can researchers design experiments to explore the compound’s role in asymmetric catalysis?

  • Methodological Answer : Use the FINER framework :
  • Feasibility : Test catalytic activity in model reactions (e.g., aldol additions) under inert atmospheres.
  • Novelty : Compare enantioselectivity with known ligands (e.g., BINOL derivatives).
  • Ethics : Adopt green chemistry principles (e.g., recyclable catalysts) to minimize waste.
  • Relevance : Publish full experimental details (e.g., substrate scope, turnover numbers) to enable replication .

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